3,5-Dichloro-4-methoxypyridin-2-amine
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Overview
Description
3,5-Dichloro-4-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H6Cl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-methoxypyridin-2-amine typically involves the chlorination of 4-methoxypyridine followed by amination. One common method involves the reaction of 4-methoxypyridine with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3 and 5 positions. The resulting 3,5-dichloro-4-methoxypyridine is then treated with ammonia or an amine source to replace the chlorine atom at the 2 position with an amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-methoxypyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include ammonia, primary or secondary amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include N-oxides and dechlorinated derivatives.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3,5-Dichloro-4-methoxypyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-methoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dichloropyridine: Similar structure with amino and chloro substituents but lacks the methoxy group.
3,5-Dichloro-2-fluoro-6-methoxypyridin-4-amine: Contains a fluorine atom instead of an amino group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains a trifluoromethyl group and is used in similar applications.
Uniqueness
3,5-Dichloro-4-methoxypyridin-2-amine is unique due to its specific combination of chloro, methoxy, and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H6Cl2N2O |
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Molecular Weight |
193.03 g/mol |
IUPAC Name |
3,5-dichloro-4-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3,(H2,9,10) |
InChI Key |
RFCHEMLENFLDBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1Cl)N)Cl |
Origin of Product |
United States |
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